BenchChemオンラインストアへようこそ!

Isoxazolo[5,4-B]pyridine

CNS safety therapeutic index toxicity profiling

Isoxazolo[5,4-b]pyridine (CAS 272-03-7) is the unsubstituted parent heterocycle of the [1,2]oxazolo[5,4-b]pyridine class, a bicyclic system fusing an isoxazole ring to a pyridine ring with an angular nitrogen arrangement. With a molecular formula of C₆H₄N₂O, a molecular weight of 120.11 g/mol, zero hydrogen bond donors, three hydrogen bond acceptors, zero rotatable bonds, a topological polar surface area of 38.9 Ų, and a computed XLogP3-AA of 1, this scaffold presents a compact, rigid, and moderately lipophilic core.

Molecular Formula C6H4N2O
Molecular Weight 120.11 g/mol
CAS No. 272-03-7
Cat. No. B12869864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazolo[5,4-B]pyridine
CAS272-03-7
Molecular FormulaC6H4N2O
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)ON=C2
InChIInChI=1S/C6H4N2O/c1-2-5-4-8-9-6(5)7-3-1/h1-4H
InChIKeyDITTYRBIXKVOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazolo[5,4-B]pyridine (CAS 272-03-7): Core Scaffold Identity & Procurement-Relevant Properties


Isoxazolo[5,4-b]pyridine (CAS 272-03-7) is the unsubstituted parent heterocycle of the [1,2]oxazolo[5,4-b]pyridine class, a bicyclic system fusing an isoxazole ring to a pyridine ring with an angular nitrogen arrangement [1]. With a molecular formula of C₆H₄N₂O, a molecular weight of 120.11 g/mol, zero hydrogen bond donors, three hydrogen bond acceptors, zero rotatable bonds, a topological polar surface area of 38.9 Ų, and a computed XLogP3-AA of 1, this scaffold presents a compact, rigid, and moderately lipophilic core [2]. Its distinct [5,4-b] ring fusion creates an electronic distribution and hydrogen-bonding pattern that differs fundamentally from regioisomeric [4,5-b] analogs and other bicyclic heteroaromatic isosteres such as pyrazolo[3,4-b]pyridine and 7-azaindole, making direct substitution of these scaffolds unreliable without experimental validation [3][4].

Why Isoxazolo[5,4-B]pyridine Cannot Be Replaced by Generic Heterocyclic Isosteres in Drug or Agrochemical Programs


The isoxazolo[5,4-b]pyridine scaffold occupies a unique position among bicyclic heteroaromatic building blocks. Its regioisomer isoxazolo[4,5-b]pyridine, synthesized via Friedländer condensation, yielded only a single antiproliferative compound (6-benzoyl-5,7-diphenyl derivative) active at 3.9 µg/mL among an entire series, indicating limited tunability of the [4,5-b] core [1]. Pyrazolo[3,4-b]pyridine, while a privileged kinase inhibitor scaffold delivering sub-nanomolar Mps1 inhibitors (IC₅₀ = 2.596 nM), introduces an additional hydrogen-bond donor (NH) that fundamentally alters permeability, selectivity, and off-target profiles compared to the isoxazole oxygen [2]. The oxazolo[5,4-b]pyridine scaffold, exemplified by IRAK4 inhibitor compound 32 (IC₅₀ = 43 nM), suffers from potent hERG channel inhibition (IC₅₀ = 5.7 µM), a cardiovascular liability not inherently shared by the isoxazole analog [3]. Isothiazolo[5,4-b]pyridine, though yielding exceptionally potent RIPK1 inhibitors (IC₅₀ = 5.8 nM), replaces oxygen with sulfur, which alters metabolic pathways, introduces potential reactive metabolite risks, and may compromise the favorable CNS safety profile documented for isoxazolo[5,4-b]pyridines (oral LD₅₀ values rarely below 1000 mg/kg) [4][5]. These scaffold-level differences in synthetic accessibility, target engagement, selectivity, and toxicity underscore why generic substitution is not viable when specific biological or physicochemical profiles are required.

Isoxazolo[5,4-B]pyridine: Quantitative Differentiation Evidence vs. Closest Analogs


Favorable Acute Oral Toxicity (LD₅₀ > 1000 mg/kg) vs. Kinase-Inhibitor Isosteres with Narrower Therapeutic Indices

In preclinical safety evaluation, 3-substituted isoxazolo[5,4-b]pyridine derivatives demonstrate oral LD₅₀ values rarely lower than 1000 mg/kg in mice, with intraperitoneal LD₅₀ values generally exceeding 500 mg/kg [1]. This contrasts with the structurally related oxazolo[4,5-b]pyridine IRAK4 inhibitor compound 32 (IC₅₀ = 43 nM), which exhibits significant hERG channel inhibition (IC₅₀ = 5.7 µM) that raises cardiac safety concerns at therapeutic concentrations [2].

CNS safety therapeutic index toxicity profiling

COX-2 Enzyme Inhibition (IC₅₀ ~ 20 µM) Demonstrates Functional Anti-Inflammatory Activity Distinct from Non-Isoxazole Scaffolds

A specific isoxazolo[5,4-b]pyridine derivative, methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate, demonstrated an IC₅₀ of approximately 20 µM against COX-2 in a cell-free enzymatic assay . This contrasts with pyridinylisoxazole derivatives (structurally distinct, non-fused isoxazole–pyridine hybrids), which showed antiproliferative IC₅₀ values in the micromolar range against MCF-7 breast cancer cells, indicating that the fused [5,4-b] scaffold directs activity toward inflammatory rather than purely cytotoxic endpoints [1].

anti-inflammatory COX-2 inhibition SAR

Validated c-Met Tyrosine Kinase Inhibition via Dihydroisoxazolo[5,4-b]pyridine Derivatives for Oncology Targeting

The patent literature explicitly claims 4-(indazol-5-yl)-4,7-dihydroisoxazolo[5,4-b]pyridine derivatives as protein tyrosine kinase inhibitors with activity against the c-Met kinase target, positioning this scaffold for c-Met-mediated oncology indications including cancer and proliferative disorders [1]. This contrasts with pyrazolo[3,4-b]pyridine kinase inhibitors, which have been optimized primarily toward Mps1 (IC₅₀ = 2.596 nM) and PIM-1 (IC₅₀ = 26–43 nM) rather than c-Met [2].

kinase inhibitor c-Met oncology tyrosine kinase

PSII-Inhibitor Herbicidal Activity at 150–200 g/ha Enables Broad-Spectrum Weed Control

Isoxazolo[5,4-b]pyridine derivatives function as photosystem II (PSII) inhibitors (HRAC groups C1, C2, C3), with herbicidal compositions achieving 90% efficacy against broadleaf weeds at 200 g/ha and 85% efficacy against grassy weeds at 150 g/ha [1]. This herbicidal mechanism is structurally enabled by the [5,4-b] fusion, unlike oxazolo[4,5-b]pyridine or pyrazolo[3,4-b]pyridine scaffolds, which have not been reported as PSII-inhibiting herbicides and are instead predominantly pursued for pharmaceutical kinase inhibition [2].

agrochemical herbicide PSII inhibitor crop protection

Catalyst-Free Microwave Synthesis in Water Enables Green Chemistry Library Production with Zero Additional Reagents

Polycyclic-fused isoxazolo[5,4-b]pyridines can be synthesized via a one-pot, three-component tandem reaction under microwave irradiation using water as the sole solvent, requiring no additional catalysts or reagents [1]. This contrasts with isoxazolo[4,5-b]pyridine synthesis, which requires ZnCl₂ or In(OTf)₃ catalysts (conventional heating) or ZnCl₂ under microwave conditions, and with isothiazolo[5,4-b]pyridine routes that necessitate multi-step sequences with thiation reagents [2].

green chemistry microwave synthesis water-based library synthesis

Physicochemical Profile (LogP ~1, TPSA 38.9 Ų, Zero HBD) Optimized for CNS Permeability and Oral Bioavailability

The parent isoxazolo[5,4-b]pyridine scaffold exhibits computed physicochemical properties highly favorable for CNS drug discovery: LogP ~ 1, topological polar surface area (TPSA) = 38.9 Ų, zero hydrogen-bond donors, three hydrogen-bond acceptors, and zero rotatable bonds [1]. These values fall within optimal CNS MPO (Multiparameter Optimization) ranges (TPSA < 60–70 Ų; LogP 1–3; HBD ≤ 1) and contrast with pyrazolo[3,4-b]pyridine, which adds an H-bond donor (NH) that increases TPSA and may reduce passive CNS penetration [2].

physicochemical properties CNS MPO drug-likeness oral bioavailability

Isoxazolo[5,4-B]pyridine: Evidence-Backed Application Scenarios for Procurement Decision-Making


CNS Drug Discovery Programs Requiring Low-Toxicity, Brain-Penetrant Kinase or GPCR Modulator Scaffolds

Programs targeting neurological or psychiatric indications can confidently select isoxazolo[5,4-b]pyridine as a privileged scaffold based on its documented oral LD₅₀ values exceeding 1000 mg/kg in mice [1] and its CNS-optimized physicochemical profile (LogP ~1, TPSA 38.9 Ų, zero HBD) [2]. The validated CNS-depressant and anxiolytic activity of its derivatives, combined with favorable safety relative to oxazolo[4,5-b]pyridine analogs that exhibit hERG inhibition (IC₅₀ = 5.7 µM) [3], makes this scaffold a lower-risk starting point for chronic CNS indications requiring long-term dosing.

Agrochemical Herbicide Lead Generation Targeting Photosystem II with Novel IP Space

Agrochemical discovery teams seeking new herbicidal modes of action with patent freedom should prioritize the isoxazolo[5,4-b]pyridine scaffold as a PSII-inhibitor chemotype (HRAC groups C1–C3) with demonstrated field efficacy of 85–90% weed control at application rates of 150–200 g/ha [4]. Unlike pyrazolo[3,4-b]pyridine or oxazolo[4,5-b]pyridine, which are exclusively pursued as pharmaceutical kinase inhibitors and lack herbicidal validation, the isoxazolo[5,4-b]pyridine class occupies a unique dual-use IP position spanning both pharmaceutical and agrochemical applications.

Medicinal Chemistry Library Synthesis Under Green Chemistry and Sustainability Mandates

Organizations with institutional green chemistry requirements should specify isoxazolo[5,4-b]pyridine-based building blocks because the scaffold can be elaborated via a catalyst-free, one-pot, microwave-assisted multicomponent reaction in water—eliminating organic solvents, metal catalysts, and multi-step purification [5]. This contrasts directly with isoxazolo[4,5-b]pyridine synthesis requiring ZnCl₂ or In(OTf)₃ catalysts [6], making the [5,4-b] isomer the preferred choice for high-throughput library production where process mass intensity and metal contamination are critical quality attributes.

c-Met-Driven Oncology Programs Seeking Differentiated Kinase Inhibitor Chemical Matter

Oncology research groups pursuing c-Met kinase as a therapeutic target can access patented 4,7-dihydroisoxazolo[5,4-b]pyridine derivatives with demonstrated c-Met inhibitory activity [7]. This offers an alternative chemical series to pyrazolo[3,4-b]pyridine-based programs, which are predominantly directed toward Mps1 (IC₅₀ = 2.596 nM) and PIM-1 kinases rather than c-Met [8], enabling IP-differentiated lead optimization without overlapping with competitor pyrazolopyridine patent estates.

Quote Request

Request a Quote for Isoxazolo[5,4-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.